molecular formula C14H11FN4O B1515319 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone CAS No. 1132610-47-9

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

Cat. No.: B1515319
CAS No.: 1132610-47-9
M. Wt: 270.26 g/mol
InChI Key: JYFYKETYUYEBDN-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone ( 1132610-47-9) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is in the synthesis and optimization of potent, selective inhibitors of the Transforming Growth Factor-Beta type I receptor kinase (TGF-β type I receptor or ALK5) . This compound serves as a critical precursor to advanced inhibitors that have demonstrated significant potential in oncological and anti-fibrotic research, including the development of clinical candidates like EW-7197 . Researchers utilize this ketone intermediate to access complex heterocyclic scaffolds, particularly 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazole derivatives . The resulting compounds are designed to potently block the TGF-β signaling pathway, which is implicated in cancer progression, immunosuppression, and fibrotic diseases . The incorporation of the 5-fluoro-6-methylpyridin-2-yl moiety, as seen in this molecule, is a recognized structure-activity relationship (SAR) strategy that has been shown to maintain high ALK5 inhibitory potency (IC50 values in the nanomolar range) while optimizing the pharmacokinetic profile of the final drug candidate . The compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-11(15)3-4-12(18-9)13(20)6-10-2-5-14-16-8-17-19(14)7-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYKETYUYEBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)CC2=CN3C(=NC=N3)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855938
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132610-47-9
Record name 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132610-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS No. 614750-82-2) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₂N₄O, with a molecular weight of 252.27 g/mol. It features a triazole ring fused with a pyridine moiety, which is known for its role in enhancing biological activity through interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the TGF-β type I receptor kinase (ALK5). The inhibition of this kinase pathway is crucial for its potential use as an anticancer agent. In vitro studies have shown that the compound exhibits potent inhibitory activity against ALK5 with an IC₅₀ value of approximately 0.013 μM .

Table 1: Biological Activity Data

TargetAssay TypeIC₅₀ (μM)Selectivity
ALK5Kinase Assay0.013High selectivity
HaCaT CellsLuciferase Assay0.0165Selective
4T1 CellsLuciferase Assay0.0121Selective

Anticancer Activity

In cellular models, particularly in HaCaT and 4T1 cells, the compound demonstrated significant antiproliferative effects. The luciferase assay results indicated that treatment with the compound led to reduced cell viability in a dose-dependent manner. This suggests that the compound could be effective in targeting cancer cells by disrupting critical signaling pathways involved in cell growth and survival.

Pharmacokinetics

Pharmacokinetic studies conducted in animal models revealed an oral bioavailability of approximately 51%, indicating favorable absorption characteristics. The maximum plasma concentration (Cmax) observed was 1620 ng/mL with an area under the curve (AUC) of 1426 ng × h/mL . These findings suggest that the compound has suitable pharmacokinetic properties for further development as an oral therapeutic agent.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Study on TGF-β Pathway Inhibition : A study reported that compounds similar to this compound effectively inhibited TGF-β signaling pathways in various cancer cell lines, leading to reduced tumor growth and enhanced apoptosis .
  • Combination Therapy : Another investigation explored the efficacy of combining this compound with other chemotherapeutic agents. The results indicated synergistic effects that enhanced overall anticancer activity while reducing side effects associated with higher doses of traditional chemotherapy .

Comparison with Similar Compounds

Chemical Identity and Properties

  • CAS Number : 1132610-47-9 .
  • Molecular Formula : C₁₄H₁₁FN₄O.
  • Molecular Weight : 270.26 g/mol .
  • Purity : ≥95% .
  • Structural Features: The compound comprises a [1,2,4]triazolo[1,5-a]pyridine core linked to a 5-fluoro-6-methylpyridin-2-yl group via an ethanone bridge. The fluorine atom at the 5-position and the methyl group at the 6-position on the pyridine ring enhance electronegativity and lipophilicity, respectively, influencing its pharmacokinetic and pharmacodynamic properties .

Synthesis The compound is synthesized via a condensation reaction between diphenyl(5-fluoro-6-methylpyridin-2-yl)(phenylamino)methylphosphonate and [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde, followed by acid-mediated cyclization .

The compound is structurally analogous to several triazolo-pyridine and triazolo-pyrimidine derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound (CAS Number) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1132610-47-9) Triazolo-pyridine 5-Fluoro-6-methylpyridin-2-yl C₁₄H₁₁FN₄O 270.26 Fluorine enhances electronegativity; methyl improves lipophilicity.
614750-82-2 Triazolo-pyridine 6-Methylpyridin-2-yl C₁₄H₁₂N₄O 252.27 Lacks fluorine; reduced metabolic stability.
943442-82-8 Triazolo-pyridine 5-Fluoro-6-methylpyridin-2-yl (dione) C₁₄H₉FN₄O₂ 308.25 Ethane-1,2-dione group increases hydrogen-bonding potential.
895360-72-2 Triazolo-pyrimidine 5,7-Dimethyl-2-phenyl C₁₇H₁₆N₄O 298.34 Pyrimidine core with phenyl group; higher lipophilicity.
1256627-91-4 Triazolo-pyrimidine 7-Hydroxy-2-(trifluoromethyl) C₉H₇F₃N₄O₂ 260.18 Trifluoromethyl group enhances metabolic resistance.
Key Differences and Implications

Fluorine Substitution: The target compound’s 5-fluoro group increases electronegativity, improving binding affinity to biological targets (e.g., enzymes or receptors) compared to non-fluorinated analogs like 614750-82-2 . Fluorine also enhances metabolic stability by reducing susceptibility to oxidative degradation .

Ethanone vs.

Core Heterocycle :

  • Triazolo-pyrimidine derivatives (e.g., 895360-72-2) exhibit larger π-systems due to the pyrimidine ring, altering solubility and binding kinetics compared to triazolo-pyridine cores .

The dione derivative 943442-82-8 showed superior enzyme inhibition in preclinical studies, likely due to its dual ketone functionality .

Preparation Methods

Synthesis of 5-Fluoro-6-methyl-2-pyridinamine and its Derivatives

The starting material, 5-fluoro-6-methyl-2-pyridinamine, is typically synthesized by halogenation and methylation of pyridine derivatives, followed by amination at the 2-position. This intermediate is crucial for introducing the fluorine and methyl substituents on the pyridine ring.

Formation of the Ethanone Linker

The ethanone moiety linking the two heterocycles is introduced by acylation reactions. A common approach involves:

  • Reacting 5-fluoro-6-methyl-2-pyridinamine with an appropriate acyl chloride or equivalent to form the corresponding ketone intermediate.
  • Alternatively, condensation reactions using diketones or α-haloketones can be employed to install the ethanone bridge.

Construction of theTriazolo[1,5-a]pyridine Core

The triazolopyridine ring system is synthesized via cyclization reactions involving hydrazine derivatives and pyridine-based precursors:

  • One reported method uses a catalyst-free, additive-free microwave-assisted tandem reaction between enaminonitriles and benzohydrazides. This proceeds through transamidation, nucleophilic addition to nitriles, and subsequent condensation to yield the triazolopyridine core efficiently under eco-friendly conditions at 140°C in dry toluene.
  • Oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like sodium hypochlorite, lead tetraacetate, manganese dioxide, or environmentally friendly alternatives such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide is another established route.

Coupling of the Triazolopyridine and Pyridinyl Ethanone Fragments

The final step involves coupling the triazolopyridine moiety at the 6-position with the ethanone-substituted 5-fluoro-6-methylpyridin-2-yl fragment:

  • This is typically achieved via condensation reactions under mild conditions, often employing ammonium acetate as a catalyst in mixed solvents such as tert-butyl methyl ether and methanol at room temperature.
  • The reaction yields the target compound with moderate to good yields (e.g., 56–83% in related systems).

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Synthesis of 5-fluoro-6-methyl-2-pyridinamine Halogenation, methylation, amination Variable Precursor for pyridinyl fragment
2 Ethanone linker formation Acylation with acyl chloride or condensation 50–70 Formation of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone
3 Triazolopyridine ring formation Microwave-assisted tandem reaction or oxidative cyclization 70–90 Microwave conditions: 140°C, dry toluene; oxidative cyclization with PIFA or NaOCl
4 Coupling of fragments Condensation with ammonium acetate in mixed solvents 56–83 Room temperature, tert-butyl methyl ether/methanol

Research Findings and Optimization Notes

  • Microwave-assisted synthesis of the triazolopyridine core significantly reduces reaction time and improves environmental sustainability by avoiding catalysts and additives.
  • Use of environmentally benign oxidizers like PIFA enhances the green chemistry profile of the oxidative cyclization step.
  • The condensation step benefits from mild conditions, preserving sensitive functional groups and improving overall yield.
  • Substituent effects on the pyridine ring (fluoro and methyl groups) influence the reactivity and stability of intermediates, requiring careful control of reaction parameters.
  • Purification is commonly performed by silica gel column chromatography using petroleum ether and ethyl acetate mixtures to isolate the pure product.

Representative Reaction Scheme (Conceptual)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone?

  • Methodology :

  • Step 1 : Start with precursor 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (analogous to compound 8 in ).
  • Step 2 : React with hydrobromic acid (HBr) in DMSO under controlled cooling to introduce fluorine at the 5-position of the pyridine ring.
  • Step 3 : Neutralize with potassium carbonate and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final compound .
  • Validation : Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for triazole protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the triazole ring (δ 7.8–8.6 ppm) and fluorine-substituted pyridine (δ 6.7–7.2 ppm) .
  • HRMS-ESI : Validate molecular formula (e.g., C₁₄H₁₀FN₄O₃, [M+H]+ calculated: 325.0742) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between fused rings) .

Q. How to design preliminary biological assays for this compound?

  • Approach :

  • Target Selection : Prioritize enzymes/receptors linked to triazolo-pyridine pharmacology (e.g., TGFβR1 for imaging, kinases for anticancer activity) .
  • In Vitro Screening : Use cell lines (e.g., HEK293 for receptor binding) with dose-response curves (IC₅₀ determination) .
  • Controls : Include structurally similar analogs (e.g., non-fluorinated derivatives) to assess fluorine’s role in bioactivity .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for triazolo-pyridine derivatives?

  • Analysis Framework :

  • Variable Isolation : Compare studies with differing substituents (e.g., 5-fluoro vs. 6-methyl groups) to isolate electronic/steric effects on activity .
  • Assay Conditions : Scrutinize solvent polarity (e.g., DMSO vs. ethanol) and incubation times, which may alter compound stability .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to datasets from replicate experiments to identify outliers .

Q. What strategies enhance selectivity for target enzymes/receptors?

  • Methodology :

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions (e.g., fluorine’s hydrogen bonding with kinase ATP pockets) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., 5-fluoro → 5-chloro) and compare inhibition profiles .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to assess cross-reactivity .

Q. How to evaluate environmental stability and degradation pathways?

  • Experimental Design :

  • Hydrolytic Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Photolytic Studies : Expose to UV-VIS light (λ = 254–365 nm) and track byproducts using HRMS .
  • Ecotoxicity : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀ under OECD guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
Reactant of Route 2
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

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